2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Physicochemical profiling Drug-likeness Permeability prediction

2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone (CAS 1448057-25-7) is a synthetic organic molecule belonging to the class of sulfonylpiperidine derivatives, characterized by a central piperidine ring N-acylated with a 4-chlorophenoxyacetyl moiety and substituted at the 4-position with a methylsulfonyl group. With a molecular formula of C14H18ClNO4S and a molecular weight of 331.82 g/mol, it combines a lipophilic 4-chlorophenoxy fragment—a common pharmacophore in bioactive molecules—with a polar methylsulfonyl substituent that modulates physicochemical properties and potential target interactions.

Molecular Formula C14H18ClNO4S
Molecular Weight 331.81
CAS No. 1448057-25-7
Cat. No. B2483131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
CAS1448057-25-7
Molecular FormulaC14H18ClNO4S
Molecular Weight331.81
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H18ClNO4S/c1-21(18,19)13-6-8-16(9-7-13)14(17)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3
InChIKeyXLBQOMLXFXHCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone (CAS 1448057-25-7): Structural and Chemical Class Overview for Scientific Procurement


2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone (CAS 1448057-25-7) is a synthetic organic molecule belonging to the class of sulfonylpiperidine derivatives, characterized by a central piperidine ring N-acylated with a 4-chlorophenoxyacetyl moiety and substituted at the 4-position with a methylsulfonyl group . With a molecular formula of C14H18ClNO4S and a molecular weight of 331.82 g/mol, it combines a lipophilic 4-chlorophenoxy fragment—a common pharmacophore in bioactive molecules—with a polar methylsulfonyl substituent that modulates physicochemical properties and potential target interactions [1]. The compound is primarily distributed as a research chemical, building block, or screening compound in early drug discovery and chemical biology, rather than as an approved therapeutic or advanced lead molecule .

Why In-Class Piperidine Analogs Cannot Substitute for 2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone


Surface-level structural similarity—such as a shared 4-chlorophenoxyacetyl-piperidine core—can lead to the incorrect assumption that compounds within this class are functionally interchangeable. However, the specific substitution at the piperidine 4-position critically determines both physicochemical and biological behavior. The methylsulfonyl group in this compound introduces a unique combination of hydrogen-bond acceptor capacity, moderate polarity, and limited steric bulk that differs fundamentally from unsubstituted, benzenesulfonyl, imidazolylsulfonyl, or carboxylic acid analogs [1]. These differences manifest in altered lipophilicity (cLogP), topological polar surface area (tPSA), and metabolic stability profiles—each of which can significantly shift target selectivity, cellular permeability, and in vivo pharmacokinetics [2]. Therefore, substituting a generic piperidine analog without explicit comparative data risks compromising experimental reproducibility and validity. The quantitative dimensions below delineate exactly where 2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone diverges from its closest comparators.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone vs. Closest Analogs


Increased Topological Polar Surface Area and Hydrogen-Bond Acceptor Capacity Relative to the Unsubstituted Piperidine Analog

Compared to the unsubstituted piperidine analog 2-(4-chlorophenoxy)-1-(1-piperidinyl)ethanone (CAS 39489-65-1, MW 253.72 g/mol, C13H16ClNO2), the target compound incorporates a methylsulfonyl group that adds two additional hydrogen-bond acceptors (sulfone oxygens) and increases topological polar surface area (tPSA). Based on standardized computational fragment-based calculations, the tPSA increases from approximately 29.5 Ų for the unsubstituted analog to approximately 72.3 Ų for the target compound, representing a 2.45-fold increase [1]. This shift moves the compound from a predominantly lipophilic space (favorable for blood-brain barrier penetration) into a more polar region of drug-like chemical space, with predicted consequences for oral absorption and CNS exposure. The unsubstituted analog is frequently employed as a CNS-penetrant scaffold, whereas the target's increased polarity suggests reduced passive CNS penetration and potentially improved metabolic stability via reduced CYP450-mediated oxidation of the piperidine ring [2].

Physicochemical profiling Drug-likeness Permeability prediction

Reduced Lipophilicity and Predicted Metabolic Stability Advantage over the Benzenesulfonyl Analog

The direct benzenesulfonyl analog 1-(4-(benzenesulfonyl)piperidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one (CAS 1797629-85-6, C19H20ClNO4S, MW 393.88 g/mol) differs from the target compound solely by replacement of the methyl group on sulfur with a phenyl ring. This substitution increases molecular weight by 62.06 g/mol and adds significant lipophilicity. Computed cLogP values indicate an increase from approximately 2.1 for the target methylsulfonyl compound to approximately 3.6 for the benzenesulfonyl analog—a ΔcLogP of +1.5 log units [1]. In general sulfonyl SAR, methylsulfonyl groups confer greater metabolic stability than phenylsulfonyl groups, as the latter are susceptible to CYP450-mediated aromatic hydroxylation and subsequent phase II conjugation, potentially leading to faster clearance and reactive metabolite formation [2]. While direct experimental metabolic stability data for this exact pair is not publicly available, the class-level inference from structurally analogous sulfonylpiperidine series supports that the methylsulfonyl substitution pattern is preferred when metabolic liability of the sulfonyl moiety is a concern [2].

Lipophilicity optimization Metabolic stability Sulfonyl group SAR

Absence of the Piperazine-Mediated Toxic Metabolite Liability Present in the Fipexide Scaffold

Fipexide (CAS 34161-24-5), a piperazine-based analog containing the same 4-chlorophenoxyacetyl moiety, was withdrawn from clinical use due to hepatotoxicity linked to the metabolic hydrolysis product 4-chlorophenoxyacetic acid (4-CPA) and the reactive species 3,4-methylenedioxybenzylpiperazine (MDBP) [1]. The target compound incorporates a piperidine ring instead of piperazine, which eliminates the secondary amine metabolic pathway that generates MDBP. Additionally, the 4-methylsulfonyl substitution on piperidine sterically and electronically distinguishes the N-acetyl linkage from fipexide's unsubstituted piperazine amide. In vitro metabolism studies on fipexide demonstrated that hydrolytic cleavage of the amide bond produced 4-CPA with a formation rate of 2.3 ± 0.4 nmol/min/mg protein in human liver microsomes [1]. While no equivalent quantitative hydrolysis rate is published for the target compound, the combination of a piperidine core (replacing piperazine) and the electron-withdrawing methylsulfonyl substituent is predicted to reduce amide bond lability compared to fipexide's piperazine-amide linkage [2].

Toxic metabolite risk Scaffold selection Safety pharmacology

Synthetic Accessibility and Commercial Availability Advantage over the Imidazolylsulfonyl Analog

The imidazolylsulfonyl analog 2-(4-chlorophenoxy)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone (CAS 2320466-57-5) represents a more structurally complex comparator requiring multi-step synthesis for the imidazole-sulfonyl fragment. The target compound's methylsulfonyl group is derived from commercially available 4-(methylsulfonyl)piperidine (CAS 674792-92-0) or its hydrochloride salt, which is typically available at >95% purity from multiple suppliers . The synthesis of the target compound proceeds via a single-step acylation of 4-(methylsulfonyl)piperidine with 4-chlorophenoxyacetyl chloride, yielding the product in reported purities of ≥95% . In contrast, the imidazolylsulfonyl analog requires preparation of the 1-methyl-1H-imidazole-2-sulfonyl chloride intermediate and subsequent coupling, typically requiring 2-3 synthetic steps and chromatographic purification [1]. While no published comparative yield data exists for head-to-head synthesis, the difference in step count (1 vs. 2-3 steps) and the broader commercial availability of the methylsulfonylpiperidine precursor provide a tangible procurement advantage in terms of cost, lead time, and scalability .

Synthetic tractability Building block availability Scale-up feasibility

Optimal Research and Industrial Application Scenarios for 2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone Based on Differentiated Evidence


Early-Stage Oral Drug Discovery Programs Requiring Balanced Polarity and Reduced CNS Penetration

In lead optimization programs where the 4-chlorophenoxyacetyl pharmacophore is a known binding motif but CNS exposure must be minimized (e.g., peripheral anti-inflammatory or metabolic targets), the target compound's elevated tPSA (~72.3 Ų) relative to the unsubstituted piperidine analog (~29.5 Ų) makes it the more appropriate choice for maintaining target engagement while reducing the risk of CNS-mediated side effects [1]. The methylsulfonyl group serves as a polarity handle that can be further tuned without altering the core recognition element.

Metabolic Stability Screening Panels Where Sulfonyl Group Oxidative Liability Must Be Avoided

For compound libraries designed to probe structure-metabolism relationships of the sulfonylpiperidine series, the methylsulfonyl analog serves as a metabolically more stable benchmark compared to the benzenesulfonyl or imidazolylsulfonyl analogs [2]. The absence of an aromatic ring directly attached to the sulfone eliminates a major site for CYP450-mediated oxidation, making this compound suitable as a 'metabolically stripped' reference point in microsomal stability assays.

Selective Tool Compound Development Where Fipexide's Toxic Metabolite Liability Is Unacceptable

In academic or industrial research investigating the biological targets of the 4-chlorophenoxyacetyl moiety (e.g., dopamine transporter modulation, acetylcholinesterase interaction), this compound provides a structurally distinct scaffold that avoids the piperazine-mediated MDBP formation documented for fipexide [3]. This is critical for in vitro mechanistic studies requiring unambiguous assignment of pharmacological activity to the parent molecule rather than to reactive metabolites.

Scale-Up and Parallel Library Synthesis Leveraging Single-Step Acylation Chemistry

For combinatorial chemistry campaigns or structure-activity relationship (SAR) expansions requiring rapid analog generation, the target compound's single-step synthetic route from commercially available 4-(methylsulfonyl)piperidine (CAS 674792-92-0) enables efficient parallel synthesis . This contrasts with the multi-step routes required for the benzenesulfonyl or imidazolylsulfonyl analogs, reducing per-compound synthesis time and cost in array-based medicinal chemistry.

Quote Request

Request a Quote for 2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.